2,3-Dichloroacrylonitrile
Overview
Description
2,3-Dichloroacrylonitrile is an organic compound with the molecular formula C3HCl2N. It is a colorless to light yellow liquid with a boiling point of 50-52°C at 50 mmHg . This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
2,3-Dichloroacrylonitrile can be synthesized through the chlorination of acrylonitrile followed by thermal cleavage of the resulting 2,3-dichloropropionitrile . The process involves the addition of elemental chlorine to acrylonitrile in the presence of a catalyst system comprising dimethylformamide and pyridine or pyridine derivatives. The crude 2,3-dichloropropionitrile formed is then subjected to thermal cleavage in the presence of the same catalyst system without the addition of further catalysts .
Chemical Reactions Analysis
2,3-Dichloroacrylonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can react with primary amines, phosphorus pentachloride, sulfur dioxide, and various N- or S-nucleophiles to form derivatives of 1,2-dihydro-2λ5-[1,3]oxazolo[5,4-d][1,3,2]diazaphosphinine.
Cycloaddition Reactions: It is a common reagent in cycloaddition reactions.
Polymerization: It readily polymerizes and copolymerizes with other unsaturated monomers.
Common reagents used in these reactions include primary amines, phosphorus pentachloride, sulfur dioxide, and various nucleophiles. The major products formed from these reactions are derivatives of oxazoles, pyrazoles, and other heterocyclic compounds .
Scientific Research Applications
2,3-Dichloroacrylonitrile is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds, such as oxazoles and pyrazoles.
Pharmaceutical Research: It is used in the synthesis of potential anticancer agents and other bioactive molecules.
Material Science: It is employed in the preparation of polymers and copolymers with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dichloroacrylonitrile involves its reactivity as an electrophile. It can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the chlorine atoms, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
2,3-Dichloroacrylonitrile can be compared with other similar compounds, such as:
2-Chloroacrylonitrile: This compound has a similar structure but with only one chlorine atom.
2,3-Dichloropropionitrile: This is an intermediate in the synthesis of this compound and has similar reactivity.
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have different applications and reactivity compared to this compound.
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions, making it a versatile compound in organic synthesis and research.
Properties
IUPAC Name |
(Z)-2,3-dichloroprop-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2N/c4-1-3(5)2-6/h1H/b3-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWDVOQVCRKCDJ-IWQZZHSRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C#N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C#N)\Cl)\Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22410-58-8 | |
Record name | Acrylonitrile, 2,3-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022410588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-dichloroacrylonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.861 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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